3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
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Overview
Description
3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Carbamoylation: The butan-2-yl carbamoyl group can be introduced using carbamoyl chloride derivatives under basic conditions.
Final Coupling: The final step involves coupling the intermediate with N-(2-methylpropyl)propanamide using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, triazoloquinazoline derivatives have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Medicine
Medicinally, compounds of this class have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. They may act by inhibiting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide would depend on its specific biological target. Generally, triazoloquinazoline derivatives exert their effects by binding to and modulating the activity of specific proteins, such as enzymes or receptors. This binding can inhibit or activate the protein’s function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the triazoloquinazoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This could make it a valuable candidate for further research and development in various fields.
Properties
IUPAC Name |
3-[1-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-5-15(4)24-19(30)13-32-22-26-25-21-27(11-10-18(29)23-12-14(2)3)20(31)16-8-6-7-9-17(16)28(21)22/h6-9,14-15H,5,10-13H2,1-4H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQNKKLWOTPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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